

vicriviroc long-term safety profile 48 weeks

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Compound Focus: Vicriviroc

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Vicriviroc Safety and Efficacy at 48 Weeks

Table 1: Efficacy Outcomes from Phase 2 Trials

Trial Name	Study Design & Population	Vicriviroc Dose & Regimen	Efficacy (HIV RNA Change from Baseline)	Immunologic Response (CD4+ Count Change)	Virologic Response (<50 copies/mL)
ACTG A5211 [1] [2]	Double-blind, placebo-controlled; Treatment-experienced adults (R5-tropic HIV) failing a RTV-containing regimen [1].	10 mg or 15 mg QD + OBT [2].	-1.92 log ₁₀ (10 mg), -1.44 log ₁₀ (15 mg) [2].	+130 cells/mm ³ (10 mg), +96 cells/mm ³ (15 mg) [2].	~30-40% in VCV groups vs. 10% in placebo [2].

Trial Name	Study Design & Population	Vicriviroc Dose & Regimen	Efficacy (HIV RNA Change from Baseline)	Immunologic Response (CD4+ Count Change)	Virologic Response (<50 copies/mL)
VICTOR-E1 [3] [4]	Double-blind, placebo-controlled; Treatment-experienced adults (R5-tropic HIV) failing triple ARV regimens [3] [4].	20 mg or 30 mg QD + OBT (PI/r-based) [3] [4].	-1.77 log ₁₀ (30 mg), -1.75 log ₁₀ (20 mg) vs. -0.79 log ₁₀ for placebo [3] [4].	+102 cells/mm ³ (30 mg), +136 cells/mm ³ (20 mg) vs. +63 for placebo [3] [4].	56% (30 mg), 52% (20 mg) vs. 14% (placebo) [4].

Table 2: Safety and Tolerability Profile at 48 Weeks

Safety Category	Key Findings from ACTG A5211 & VICTOR-E1
General Adverse Events	Rate similar to placebo; mostly mild-to-moderate [3] [4]. Most common infections: sinusitis, upper respiratory infection, bronchitis, herpes simplex [5] [6].
Malignancies	Cases reported (e.g., lymphoma, gastric cancer, skin cancer); occurrence constant over time, not clearly linked to VCV in advanced HIV population [5] [1] [2].
Hepatotoxicity	No clear hepatotoxicity signal; elevated liver enzymes generally mild and not attributed to VCV [5] [6]. Elevated bilirubin associated with co-administered atazanavir [5] [6].
Other Safety Signals	No association with seizures or ischemic cardiovascular events [5] [6].

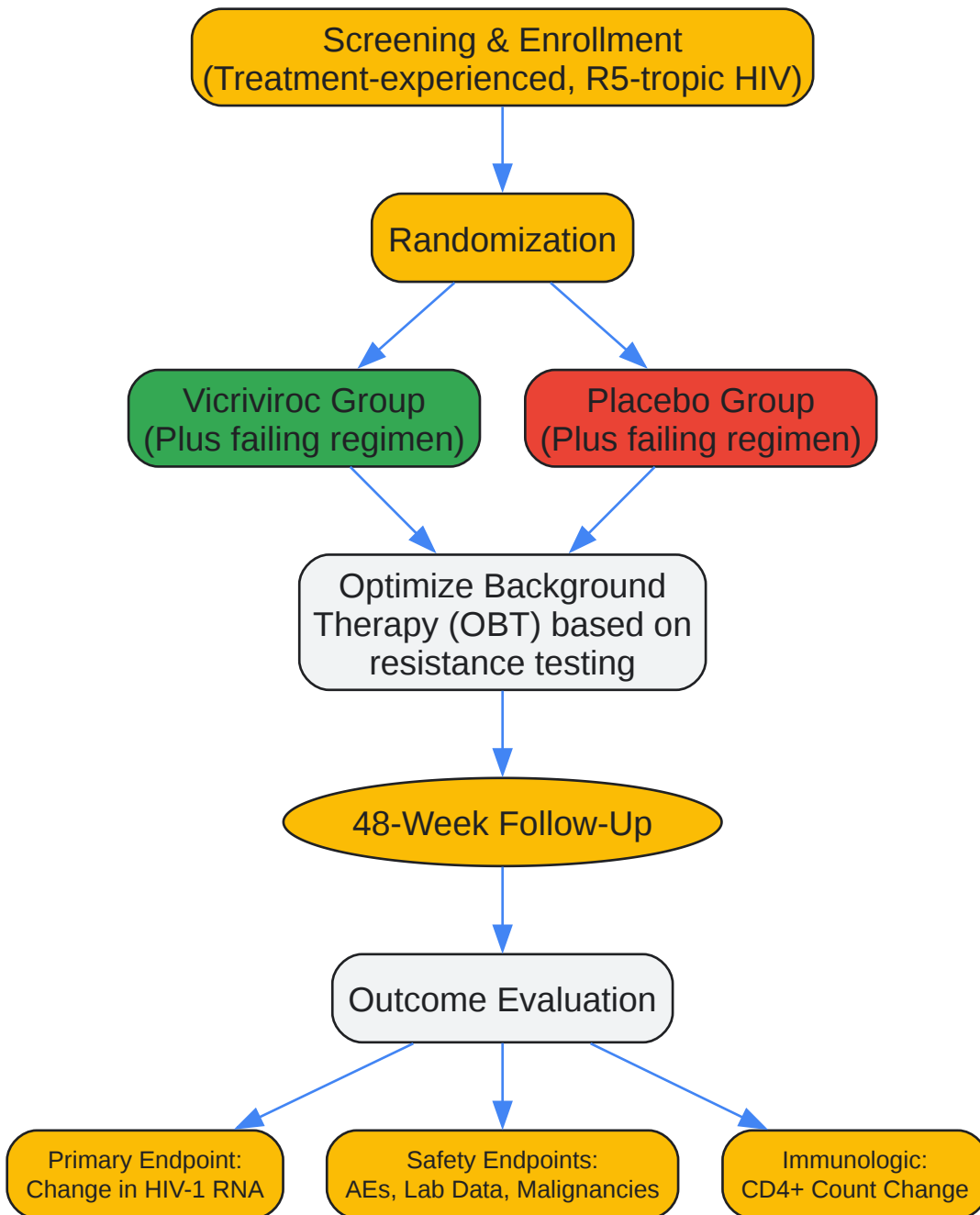
Experimental Protocols and Methodologies

The data in the tables above were generated through rigorous clinical trial designs.

- **Study Designs:** Both **ACTG A5211** and **VICTOR-E1** were **double-blind, randomized, placebo-controlled Phase 2 trials**—the gold standard for evaluating drug efficacy and safety [1] [3].

- **Patient Population:** Enrolled were **treatment-experienced adults** with exclusively **CCR5-tropic (R5) HIV-1**, confirmed by the Trofile assay [1] [4]. Patients had detectable viral loads despite current therapy [4].
- **Intervention:** After randomization, **Vicriviroc** or placebo was added to the failing regimen. After 14 days, the background antiretroviral therapy was **optimized (OBT)** based on treatment history and resistance testing [1] [2].
- **Outcome Measures:**
 - **Primary Efficacy:** Mean change in plasma HIV-1 RNA (\log_{10} copies/mL) from baseline to Week 48 [3].
 - **Safety:** Incidence and severity of adverse events, clinical laboratory abnormalities, and specific events like malignancies and infections [5] [1].
- **Long-Term Follow-up:** Patients completing the initial 48-week studies could enroll in open-label extension studies, providing data on long-term safety and efficacy beyond 48 weeks [5] [1].

The diagram below illustrates the general workflow shared by these clinical trials.



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Overall Conclusion for Drug Development

For researchers and drug development professionals, the 48-week data from Phase 2 trials indicate that **Vicriviroc**, as part of an optimized regimen, provides **potent and sustained antiviral activity** and **significant immunologic improvement** in treatment-experienced patients with R5-tropic HIV [3] [4].

Regarding the long-term safety profile:

- The drug was **generally well-tolerated** with no specific signature toxicity identified at the 48-week mark [5] [4].
- The initial concern regarding **malignancies** was closely monitored. Analysis of data out to 192 weeks showed that the incidence rate did not increase with cumulative drug exposure, leading investigators to conclude that **Vicriviroc likely does not increase** the already elevated risk of malignancy in this advanced, immunocompromised study population [5] [6].

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